
16-Phenoxy-17,18,19,20-tetranor-3,4-trans-didehydroprostaglandin F2-alpha methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
16-Phenoxy-17,18,19,20-tetranor-3,4-trans-didehydroprostaglandin F2-alpha methyl ester is a synthetic analog of prostaglandin F2-alpha. Prostaglandins are a group of physiologically active lipid compounds having diverse hormone-like effects in animals. This particular compound is known for its stability and lipophilicity, making it a valuable tool in various scientific research applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 16-Phenoxy-17,18,19,20-tetranor-3,4-trans-didehydroprostaglandin F2-alpha methyl ester involves multiple steps, starting from the appropriate prostaglandin precursorThe reaction conditions typically involve the use of organic solvents such as ethanol, DMF, or DMSO, and the reactions are carried out under controlled temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The final product is usually purified through techniques such as chromatography to achieve a purity of ≥98% .
化学反应分析
Types of Reactions
16-Phenoxy-17,18,19,20-tetranor-3,4-trans-didehydroprostaglandin F2-alpha methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This can affect the double bonds within the molecule.
Substitution: The phenoxy group can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield ketones or aldehydes, while reduction can lead to saturated analogs. Substitution reactions can introduce different functional groups in place of the phenoxy group .
科学研究应用
16-Phenoxy-17,18,19,20-tetranor-3,4-trans-didehydroprostaglandin F2-alpha methyl ester is used in various scientific research fields:
Chemistry: As a stable analog of prostaglandin F2-alpha, it is used to study the chemical properties and reactions of prostaglandins.
Biology: It is used to investigate the biological effects of prostaglandins, particularly in reproductive biology and smooth muscle contraction.
Medicine: The compound is explored for its potential therapeutic applications, including the modulation of luteolysis and treatment of glaucoma.
Industry: It is used in the development of pharmaceuticals and other bioactive compounds.
作用机制
The compound exerts its effects by binding to the FP receptor, a specific receptor for prostaglandin F2-alpha. This binding leads to the activation of various molecular pathways, resulting in effects such as luteolysis and smooth muscle contraction. The phenoxy group at the omega terminus enhances its binding affinity to the FP receptor, making it more potent than natural prostaglandin F2-alpha .
相似化合物的比较
Similar Compounds
Prostaglandin F2-alpha: The natural form, less stable and less lipophilic.
16-Phenoxy-17,18,19,20-tetranor-prostaglandin F2-alpha: A similar compound without the methyl ester group.
Uniqueness
16-Phenoxy-17,18,19,20-tetranor-3,4-trans-didehydroprostaglandin F2-alpha methyl ester is unique due to its enhanced stability and lipophilicity, which allows for more efficient hydrolysis in tissues to generate the bioactive free acid. This makes it a valuable tool in both research and potential therapeutic applications .
属性
CAS 编号 |
64812-67-5 |
|---|---|
分子式 |
C23H30O6 |
分子量 |
402.5 g/mol |
IUPAC 名称 |
methyl (3E,5Z)-7-[(2R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]hepta-3,5-dienoate |
InChI |
InChI=1S/C23H30O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h2-10,13-14,17,19-22,24-26H,11-12,15-16H2,1H3/b7-2-,8-3+,14-13+/t17-,19?,20-,21?,22?/m1/s1 |
InChI 键 |
XIVGINHUYULOGM-PDNJMGDMSA-N |
手性 SMILES |
COC(=O)C/C=C/C=C\CC1[C@H](C(CC1O)O)/C=C/[C@H](COC2=CC=CC=C2)O |
规范 SMILES |
COC(=O)CC=CC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


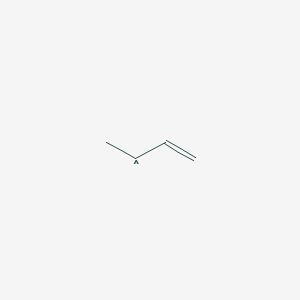

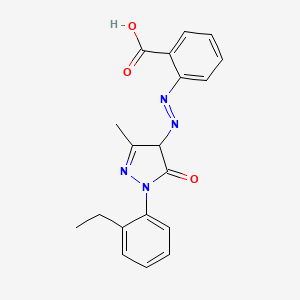


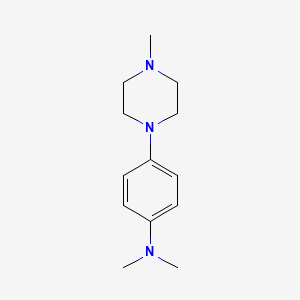
![1,1'-[Disulfanediylbis(methylene)]bis(4-ethenylbenzene)](/img/structure/B14481197.png)
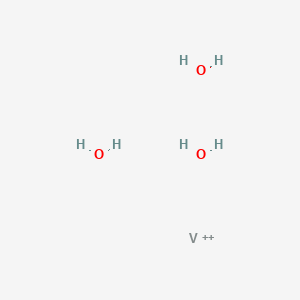
![2,4,6-Cycloheptatrien-1-one, 4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14481204.png)
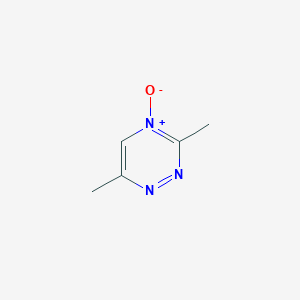
![{[Chloro(dimethyl)silyl]methyl}phosphonic dichloride](/img/structure/B14481221.png)
![Benzenamine, 4,4'-[oxybis(3-phenyl-7,2-quinoxalinediyl)]bis-](/img/structure/B14481226.png)


